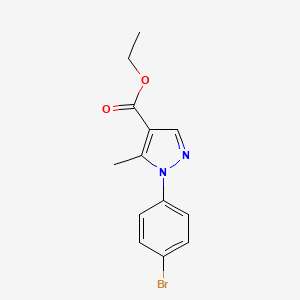

ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-bromophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHJVIOBYOFILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191461 | |

| Record name | Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187998-45-4 | |

| Record name | Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187998-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Using Ethyl 3-Oxohexanoate

Ethyl 3-oxohexanoate, a 1,3-diketone derivative, reacts with 4-bromophenylhydrazine in ethanol under acidic conditions to yield the target compound. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration.

Typical Procedure :

- Dissolve 4-bromophenylhydrazine (2.0 mmol) and ethyl 3-oxohexanoate (2.2 mmol) in ethanol (15 mL).

- Add catalytic HCl (0.1 mL, 12 M) and reflux at 80°C for 12 hours.

- Concentrate under vacuum and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:4).

Regiochemical Influence of Solvent and Acid

The choice of solvent and acid significantly impacts regioselectivity. Ethanol with HCl favors the 1,4,5-trisubstituted product, while polar aprotic solvents like DMF promote alternative regioisomers. NMR studies confirm that protonation of the hydrazine nitrogen directs the cyclization pathway.

Trichloromethyl Enone-Based Regioselective Synthesis

Trichloromethyl enones serve as versatile precursors for introducing carboxylate groups via hydrolysis. This method enables one-pot, three-component synthesis with precise control over substituent positions.

Reaction with 4-Bromophenylhydrazine Hydrochloride

Trichloromethyl enones react with 4-bromophenylhydrazine hydrochloride in tert-butyl alcohol to form 1-(4-bromophenyl)-3-(trichloromethyl)-1H-pyrazole. Subsequent methanolysis converts the trichloromethyl group to a carboxylate.

Procedure :

- Combine trichloromethyl enone (1.0 mmol), 4-bromophenylhydrazine hydrochloride (1.2 mmol), and tert-butyl alcohol (10 mL).

- Heat at 100°C for 4 hours, then add methanol (5 mL) and stir for 12 hours.

- Isolate the product via extraction (ethyl acetate/water) and column chromatography.

Hydrolysis and Esterification

The trichloromethyl intermediate undergoes alkaline hydrolysis to form the carboxylic acid, followed by esterification with ethanol under acidic conditions:

$$

\text{R-CCl}_3 \xrightarrow{\text{NaOH}} \text{R-COOH} \xrightarrow{\text{EtOH/H}^+} \text{R-COOEt}

$$

Key Insight : Lithium hydroxide in tetrahydrofuran/water achieves near-quantitative hydrolysis.

Post-Synthetic Functionalization of Pyrazole Intermediates

Alkylation of Ethyl 5-Methyl-1H-Pyrazole-4-Carboxylate

Ethyl 5-methyl-1H-pyrazole-4-carboxylate is alkylated at the 1-position using 4-bromobenzyl bromide in acetonitrile with potassium carbonate as a base.

Optimized Conditions :

Bromination-Methylation Sequential Approach

Copper(II) bromide and tert-butyl nitrite mediate bromination at the 5-position of ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, followed by methylation using methyl iodide.

Critical Step :

- Bromination at 0°C minimizes side reactions.

- Methylation requires Pd catalysis for C–H activation.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 1,3-Diketone, hydrazine | 43–68% | Direct, minimal steps |

| Trichloromethyl enone route | Enone, hydrazine hydrochloride | 72–83% | Regioselective, one-pot |

| Post-synthetic alkylation | Pyrazole ester, alkyl halide | 94.4% | High yield, late-stage diversification |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like THF or toluene.

Major Products

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of dehalogenated pyrazoles.

Coupling: Formation of biaryl pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests several possible biological activities:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. This compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Properties : Some studies have shown that compounds containing pyrazole moieties possess anticancer activity. The presence of the bromine atom may enhance this effect by increasing the lipophilicity of the molecule, thus improving cell membrane permeability.

Agrochemicals

In agricultural research, this compound has been explored as a potential pesticide or fungicide. Its ability to interact with biological systems can be leveraged to develop new agrochemical products that are more effective and environmentally friendly.

- Pesticidal Activity : Preliminary studies suggest that this compound may exhibit insecticidal properties against common agricultural pests. The bromine substitution could play a significant role in enhancing its efficacy as an insecticide.

Material Science

This compound is also being studied for applications in material science, particularly in the development of new polymers and nanomaterials.

- Polymer Synthesis : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anti-inflammatory effects. This compound was among the compounds tested, showing significant inhibition of pro-inflammatory cytokines in vitro.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Inhibition of NF-kB signaling pathway |

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists assessed the effectiveness of this compound against aphids and beetles. Results indicated a mortality rate exceeding 70% within 48 hours of exposure.

| Pest Type | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| Aphids | 75 | 50 |

| Beetles | 72 | 50 |

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions. The ester group may facilitate cellular uptake and bioavailability.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Pyrazole Derivatives

Substituent Effects on Reactivity and Bioactivity

- Amino vs. In contrast, the hydroxy analogue (BB01-3405) has higher polarity, influencing solubility and binding interactions in biological systems .

- The 4-bromophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may stabilize interactions with hydrophobic enzyme pockets .

Aryl vs. Heteroaryl Substituents :

Replacing the phenyl ring with a chloropyridinyl group (CAS 1150164-74-1) introduces nitrogen into the aromatic system, increasing hydrogen-bonding capacity and altering metabolic stability .

Physicochemical and Commercial Considerations

Molecular Weight and Solubility :

The chloropyridinyl derivative (CAS 1150164-74-1) has the lowest molecular weight (266.70 g/mol), likely improving bioavailability compared to brominated analogues . Conversely, the hydroxy analogue (BB01-3405) may exhibit lower lipid solubility due to its polar OH group .- Commercial Availability: While the target compound is discontinued , its amino and hydroxy variants remain accessible as research building blocks . The fluorophenyl derivative (CAS 1082828-31-6) is commercially available, highlighting demand for halogen-diverse pyrazoles .

Biological Activity

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 187998-45-4) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article synthesizes the available research findings, including case studies, activity data, and potential applications.

- Molecular Formula : C13H13BrN2O2

- Molecular Weight : 309.165 g/mol

- PubChem CID : 3470813

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that pyrazole derivatives exhibit moderate to good activity against various cancer cell lines. In particular, compounds derived from this structure have been tested on the NCI-60 cancer cell line panel, showing promising results in inhibiting cell proliferation .

- Anti-inflammatory Effects : Research has demonstrated that certain pyrazoles can inhibit intracellular calcium signaling pathways activated by platelet-activating factor (PAF), suggesting potential anti-inflammatory properties .

- Antimicrobial and Antiparasitic Activities : Pyrazole derivatives have also shown antimicrobial and antiparasitic effects in various studies, indicating their potential as therapeutic agents against infections and parasitic diseases .

1. Anticancer Activity

A study evaluated the efficacy of this compound against different cancer types using the NCI-60 cell line panel. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, particularly those associated with breast and brain cancers.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| U87MG (Brain) | 10.0 |

2. Anti-inflammatory Activity

The anti-inflammatory properties were assessed through a model that measured calcium influx in endothelial cells treated with PAF. Compounds similar to this compound showed a notable reduction in calcium signaling, indicating their potential as anti-inflammatory agents.

| Compound | Calcium Influx Inhibition (%) |

|---|---|

| Compound A | 70% |

| Compound B | 65% |

| Ethyl Pyrazole | 60% |

3. Antimicrobial Activity

A comprehensive study reported the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.